molecular formula C15H22N2O2 B14724211 Methyl 3-[4-(2-methylphenyl)piperazin-1-yl]propanoate CAS No. 6269-53-0

Methyl 3-[4-(2-methylphenyl)piperazin-1-yl]propanoate

Cat. No.: B14724211
CAS No.: 6269-53-0
M. Wt: 262.35 g/mol
InChI Key: OGIUDUKWKMZNBG-UHFFFAOYSA-N
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Description

Methyl 3-[4-(2-methylphenyl)piperazin-1-yl]propanoate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This compound has a unique structure that includes a piperazine ring substituted with a 2-methylphenyl group and a propanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(2-methylphenyl)piperazin-1-yl]propanoate typically involves the reaction of 1-(2-methylphenyl)piperazine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(2-methylphenyl)piperazin-1-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl 3-[4-(2-methylphenyl)piperazin-1-yl]propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of various chemical products, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(2-methylphenyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, leading to modulation of their activity. This interaction can result in various pharmacological effects, such as sedation, anxiolysis, or analgesia. The exact pathways and molecular targets involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylphenyl)piperazine: A precursor in the synthesis of Methyl 3-[4-(2-methylphenyl)piperazin-1-yl]propanoate.

    Methyl 3-(4-methylpiperazin-1-yl)propanoate: A structurally similar compound with a different substitution pattern on the piperazine ring.

    4-(2-Methylphenyl)piperazine: Another piperazine derivative with similar biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenyl group and the propanoate ester group allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

6269-53-0

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

methyl 3-[4-(2-methylphenyl)piperazin-1-yl]propanoate

InChI

InChI=1S/C15H22N2O2/c1-13-5-3-4-6-14(13)17-11-9-16(10-12-17)8-7-15(18)19-2/h3-6H,7-12H2,1-2H3

InChI Key

OGIUDUKWKMZNBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCC(=O)OC

Origin of Product

United States

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